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molecular formula C16H10N2O2S2 B8790067 2,2'-(THIAZOLO[5,4-D]THIAZOLE-2,5-DIYL)DIPHENOL CAS No. 10398-63-7

2,2'-(THIAZOLO[5,4-D]THIAZOLE-2,5-DIYL)DIPHENOL

Cat. No. B8790067
M. Wt: 326.4 g/mol
InChI Key: SRSPQANHRYSNLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05284812

Procedure details

Into a 100 ml round bottomed flask equipped with heating mantle and magnetic stirrer, were added 2.0 g (0.017 mol) of dithiooxamide (DTO) and 21 g (0.17 mol--a tenfold excess) of o-hydroxybenzaldehyde (salicylaldehyde). The salicylaldehyde was purchased from Eastman Organic Chemicals Division of Eastman Kodak Company, Rochester, N.Y. The mixture was stirred and heated at 180°-185° C. for 2 hr. At 160° C. water began to boil off. After 2 hr, the reaction mixture was cooled to room temperature and 50 ml of ethanol/ether 1:1 were added. Stirring for 10 min was followed by filtration to remove the product. The product was washed with ethanol and dried in air overnight to afford 2.9 g (50%) of 2,5-bis(o-hydroxyphenyl)thiazolo[5,4-d]thiazole, mp 300° C. NMR and IR were in agreement with the assigned structure.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
ethanol ether
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([C:4]([NH2:6])=[S:5])=[S:3].[OH:7][C:8]1[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=1[CH:10]=O.[OH2:16]>C(O)C.CCOCC>[OH:7][C:8]1[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=1[C:10]1[S:3][C:2]2[N:1]=[C:10]([C:9]3[CH:12]=[CH:13][CH:14]=[CH:15][C:8]=3[OH:16])[S:5][C:4]=2[N:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC(=S)C(=S)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=O)C=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
ethanol ether
Quantity
50 mL
Type
solvent
Smiles
C(C)O.CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100 ml round bottomed flask equipped
TEMPERATURE
Type
TEMPERATURE
Details
with heating mantle and magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
heated at 180°-185° C. for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
At 160° C.
STIRRING
Type
STIRRING
Details
Stirring for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
was followed by filtration
CUSTOM
Type
CUSTOM
Details
to remove the product
WASH
Type
WASH
Details
The product was washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried in air overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=C(C=CC=C1)C=1SC=2N=C(SC2N1)C1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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